2-(2-Chlorophenoxy)acetohydrazide
Overview
Description
2-(2-Chlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study highlighted the synthesis and characterization of a derivative, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide (4CP4MPEA), focusing on its crystal structure and nonlinear optical properties, suggesting potential applications in photonics and materials science (Purandara et al., 2019).
- Another study synthesized 4-oxo-thiazolidine derivatives using 2-(4-chlorophenoxy)-acetohydrazide, indicating potential applications in medicinal chemistry and drug design (Patel et al., 2009).
Antimicrobial and Anticancer Research
- Research on 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes, synthesized via a green strategy, explored their antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Fekri & Zaky, 2014).
- A study on the synthesis of heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their evaluation for lipase and α-glucosidase inhibition presents potential for developing novel treatments for metabolic disorders (Bekircan et al., 2015).
Material Science Applications
- The study of the crystal structures and characterization of copper complexes based on N-acylsalicylhydrazone and 2-(2-chlorophenoxy)-N'-(2-hydroxybenzylidene) acetohydrazide reveals insights into potential applications in materials science and coordination chemistry (Wang & Lian, 2015).
Corrosion Inhibition
- Research on new acetohydrazide derivatives as corrosion inhibitors in acidic mediums for mild steel protection illustrates the potential application of these compounds in industrial maintenance and materials preservation (Yadav et al., 2015).
Mechanism of Action
While the exact mechanism of action of “2-(2-Chlorophenoxy)acetohydrazide” is not fully understood, it has been evaluated for anticonvulsant activity . The compound showed good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-chlorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNKLUHRGOPJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957672 | |
Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36304-40-2 | |
Record name | Acetic acid, 2-(2-chlorophenoxy)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the planar structure of the acetohydrazide group in 2-(2-Chlorophenoxy)acetohydrazide?
A1: While the abstract doesn't explicitly state the significance, the planarity of the acetohydrazide group [] likely influences how the molecule interacts with other molecules, including its potential biological targets, through factors like steric hindrance and electronic interactions. Further research would be needed to confirm this.
Q2: How does hydrogen bonding affect the crystal structure of this compound?
A2: The abstract states that the molecules in the crystal structure are linked by N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. [] The acetohydrazide oxygen atom plays a key role by accepting two C—H⋯O and one N—H⋯O hydrogen bonds, leading to the formation of infinite sheets in the crystal lattice parallel to the (100) plane. []
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